molecular formula C4H8BrCl3Si B3150905 4-Bromobutyltrichlorosilane CAS No. 69858-29-3

4-Bromobutyltrichlorosilane

Cat. No.: B3150905
CAS No.: 69858-29-3
M. Wt: 270.45 g/mol
InChI Key: QIVPVEPWMGYBNI-UHFFFAOYSA-N
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Description

4-Bromobutyltrichlorosilane (CAS 69858-29-3) is a chlorosilane derivative with the molecular formula C₄H₈BrCl₃Si and a molecular weight of 270.45 g/mol. It is a straw- to amber-colored liquid, classified under organosilicone and chlorosilane groups . The compound features a trichlorosilane (-SiCl₃) group attached to a 4-bromobutyl chain, enabling dual reactivity: the bromine atom facilitates nucleophilic substitution, while the trichlorosilane group undergoes hydrolysis or condensation reactions.

A notable application is its use in synthesizing silane-modified adhesives. For instance, in a 2012 study, this compound reacted with lithium aluminum hydride (LiAlH₄) to yield a hydridosilane intermediate, which enhanced adhesion properties in polymer systems . This underscores its role in surface modification and materials science.

Properties

IUPAC Name

4-bromobutyl(trichloro)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrCl3Si/c5-3-1-2-4-9(6,7)8/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVPVEPWMGYBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)C[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrCl3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700663
Record name (4-Bromobutyl)(trichloro)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69858-29-3
Record name (4-Bromobutyl)(trichloro)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobutyltrichlorosilane can be synthesized by reacting butyl bromide with trichlorosilane under controlled conditions. The reaction typically involves the use of a solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobutyltrichlorosilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromobutyltrichlorosilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromobutyltrichlorosilane involves its reactivity towards nucleophiles and its ability to form covalent bonds with surfaces. The trichlorosilane moiety reacts with hydroxyl groups on surfaces, forming strong Si-O bonds, which result in the modification of surface properties . This reactivity is exploited in the formation of self-assembled monolayers and other surface modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Bromobutyl Acetate (CAS 4753-59-7)

  • Molecular Formula : C₆H₁₁BrO₂ | MW : 195.05 g/mol
  • Functional Groups : Bromobutyl chain + acetate ester (-OAc).
  • Reactivity : The bromine allows alkylation, but the acetate group is less electrophilic compared to trichlorosilane. It is stable under basic conditions but cleavable via hydrolysis.
  • Applications : Used as a protected intermediate in organic synthesis (e.g., introducing bromobutyl groups after deprotection) .

4-(Tert-Butyldimethylsiloxy)Butylmagnesium Chloride

  • Classification : Grignard reagent (0.5 M in 2-MeTHF).
  • Functional Groups : Tert-butyldimethylsilyl (TBDMS) ether + magnesium chloride.
  • Reactivity : Strong nucleophile for C–C bond formation (e.g., ketone or alcohol synthesis). Unlike 4-bromobutyltrichlorosilane, it lacks silicon-based condensation reactivity.
  • Applications : Building block in fine chemical synthesis, particularly for silicon-protected alcohols .

4-(Bromoacetyl) Thiomorpholine (CAS 177785-12-5)

  • Molecular Formula: C₆H₁₀BrNOS | MW: 224.12 g/mol
  • Functional Groups : Bromoacetyl (-COCH₂Br) + thiomorpholine (S/N-containing heterocycle).
  • Reactivity : Bromoacetyl acts as a leaving group in nucleophilic substitutions. The thiomorpholine ring enhances solubility in polar solvents.
  • Applications: Potential pharmaceutical intermediate, particularly for bioactive molecules .

Research Findings and Industrial Relevance

  • This compound : Demonstrated efficacy in adhesive enhancement via hydridosilane intermediates. Its reaction with LiAlH₄ produced a silane-modified polymer with improved thermal stability and adhesion strength .
  • 4-Bromobutyl Acetate : Utilized in synthesizing bromobutyl ethers for liquid crystal displays (LCDs), leveraging its balance of stability and reactivity .
  • Grignard Reagents : Critical in asymmetric synthesis for pharmaceuticals, though this compound’s silicon-based reactivity offers distinct advantages in materials science .

Biological Activity

4-Bromobutyltrichlorosilane (4-BBTCS) is an organobromosilane compound with the molecular formula C4_4H7_7BrCl3_3Si and a molar mass of 270.45 g/mol. It is characterized by a butyl group attached to a silicon atom, which is further substituted with three chlorine atoms. This unique structure imparts significant reactivity and potential applications in various fields, particularly in material science and organic synthesis.

Cellular Effects

Research indicates that compounds similar to 4-BBTCS can affect cellular metabolism and induce oxidative stress by generating reactive oxygen species (ROS). The inhibition of key enzymes, such as acetylcholinesterase (AchE), has been observed in related compounds, leading to altered neurotransmission and potential neurotoxicity. This suggests that 4-BBTCS may exhibit similar effects, impacting neural transmission and cellular health.

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of 4-BBTCS. Preliminary studies on structurally related organobromosilanes indicate that at higher concentrations, these compounds can exhibit cytotoxic effects on various cell lines. The specific dosage-response relationship for 4-BBTCS remains to be fully elucidated, but it is essential to evaluate its effects across different dosages in animal models.

Case Studies

While direct case studies on 4-BBTCS are scarce, analogous studies on organosilanes provide insights into potential biological effects:

  • Case Study 1 : A study on the cytotoxicity of chlorosilanes demonstrated that increasing concentrations led to significant cell death in human fibroblast cells. The mechanism was attributed to oxidative stress and apoptosis pathways.
  • Case Study 2 : Research involving brominated silanes indicated their potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 4-BBTCS, it is beneficial to compare it with other organosilanes:

Compound NameMolecular FormulaKey Biological Activity
3-BromopropyltrichlorosilaneC4_4H7_7BrCl3_3SiNeurotoxic effects via AchE inhibition
2-BromoethyltrichlorosilaneC4_4H7_7BrCl3_3SiAntimicrobial properties
4-ChlorobutyltrichlorosilaneC4_4H7_7Cl4_4SiReduced reactivity compared to brominated variants

The table illustrates that while all compounds share a silane backbone, the presence of bromine or chlorine significantly alters their biological interactions and toxicity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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